molecular formula C15H17NO6S B8024996 Mal-PEG2-Tos

Mal-PEG2-Tos

Cat. No.: B8024996
M. Wt: 339.4 g/mol
InChI Key: XQOLXAOYNUGFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG2-Tos, also known as Maleimide-Polyethylene Glycol-Tosylate, is a small molecule linker composed of several functional groups. It consists of a polyethylene glycol chain with a maleimide group at one end and a tosylate group at the other end. This compound is commonly used in bioconjugation reactions to attach thiol-containing molecules to proteins or other biomolecules, and to introduce polyethylene glycol into various biological agents to improve their stability and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-Tos typically involves the reaction of a polyethylene glycol derivative with a maleimide group and a tosylate group. The process can be carried out in a one-pot protocol, where the initial step involves the formation of an amide linkage to the N-terminus of the polyethylene glycol oligomer . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by high-performance liquid chromatography (HPLC) to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-Tos undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include thiol-conjugated biomolecules and PEGylated proteins, which exhibit improved stability and pharmacokinetic properties .

Scientific Research Applications

Mal-PEG2-Tos has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Mal-PEG2-Tos involves the covalent attachment of the maleimide group to thiol-containing molecules, forming stable thioether bonds. This reaction is highly specific and efficient, occurring under mild conditions (pH 6.5 to 7.5). The polyethylene glycol chain imparts water solubility and reduces aggregation of the conjugated molecules, while the tosylate group facilitates nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a maleimide group and a tosylate group, which allows for versatile applications in bioconjugation and PEGylation reactions. The tosylate group provides a leaving group for nucleophilic substitution, while the maleimide group enables specific attachment to thiol-containing molecules .

Properties

IUPAC Name

2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S/c1-12-2-4-13(5-3-12)23(19,20)22-11-10-21-9-8-16-14(17)6-7-15(16)18/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOLXAOYNUGFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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